Product packaging for 3,3-Difluoropyrrolidin-2-one(Cat. No.:CAS No. 162970-49-2)

3,3-Difluoropyrrolidin-2-one

Cat. No.: B575821
CAS No.: 162970-49-2
M. Wt: 121.087
InChI Key: BDHHIGBFEDVNDX-UHFFFAOYSA-N
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Description

3,3-Difluoropyrrolidin-2-one is a versatile fluorinated building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a lactam and a gem-difluoro moiety at the 3-position, makes it a critical precursor to the 3,3-difluoropyrrolidine scaffold, an important motif in active pharmaceutical ingredients (APIs). The gem-difluoro substitution is a strategic modification known to enhance the metabolic stability, bioavailability, and binding potency of drug candidates by influencing their electronegativity and lipophilicity. This compound serves as a key intermediate in the efficient synthesis of 3,3-difluoropyrrolidine hydrochloride, a synthon used in the development of potent Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of Type 2 Diabetes Mellitus . The synthetic route to these inhibitors avoids the use of hazardous fluorinating agents like DAST by instead elaborating from a difluoro-containing starting material, with this compound appearing as a pivotal cyclization product during this process . Beyond diabetes therapeutics, the 3,3-difluoropyrrolidine structure derived from this lactam is also explored in other therapeutic areas, such as in the design of Dual Leucine Zipper Kinase (DLK) inhibitors for neurodegenerative diseases . Researchers value this compound for its utility in palladium-catalyzed allylic amination and other reactions to create complex, biologically active molecules. As a supplier, we provide this high-purity compound strictly for research applications. It is presented as a solid and should be stored in an inert atmosphere to maintain stability. Handle with appropriate safety precautions, including the use of personal protective equipment. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5F2NO B575821 3,3-Difluoropyrrolidin-2-one CAS No. 162970-49-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-difluoropyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2NO/c5-4(6)1-2-7-3(4)8/h1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHHIGBFEDVNDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162970-49-2
Record name 3,3-difluoropyrrolidin-2-one
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The Significance of Fluorinated Heterocycles As Privileged Scaffolds in Modern Organic Synthesis

Fluorinated heterocycles are a class of organic compounds that have garnered immense attention in recent decades, establishing themselves as privileged scaffolds in the design of new materials and therapeutic agents. mdpi.come-bookshelf.de The strategic incorporation of fluorine atoms into heterocyclic frameworks can profoundly alter a molecule's physicochemical properties. alfa-chemistry.combeilstein-journals.org These modifications include changes in lipophilicity, metabolic stability, acidity/alkalinity, and binding affinity to biological targets. taylorfrancis.comcymitquimica.com

The presence of fluorine can enhance the thermal stability and modulate the electron cloud distribution within the heterocyclic ring system. alfa-chemistry.com This unique influence stems from fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. Consequently, fluorinated heterocycles are widely applied in medicinal chemistry, agrochemical production, and advanced materials science. mdpi.comnih.gov The development of stereoselective methods for introducing fluorine has further expanded the toolkit of synthetic chemists, allowing for the precise design of complex, three-dimensional structures with tailored properties. beilstein-journals.org This has solidified the status of fluorinated heterocycles as a cornerstone in the construction of novel, high-performance molecules. e-bookshelf.de

The Strategic Importance of the 3,3 Difluoropyrrolidin 2 One Core in Pharmaceutical Sciences

The 3,3-difluoropyrrolidin-2-one scaffold, and its corresponding amine, 3,3-difluoropyrrolidine (B39680), are of paramount importance in the pharmaceutical sciences, serving as critical building blocks in the synthesis of advanced drug candidates. vulcanchem.comchemimpex.com The introduction of the gem-difluoro group at the 3-position of the pyrrolidine (B122466) ring is a key design element that imparts desirable pharmacokinetic and pharmacodynamic properties. cymitquimica.com This specific fluorination pattern is known to enhance metabolic stability, improve potency, and increase cell membrane permeability of the final active pharmaceutical ingredient (API). ossila.com

The utility of this core is prominently demonstrated in the development of inhibitors for various enzymes implicated in disease. For instance, derivatives of 3,3-difluoropyrrolidine have been instrumental in creating potent and selective inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an important target for the management of type 2 diabetes. nih.govacs.orgresearchgate.net Researchers have synthesized series of compounds incorporating this moiety that exhibit high inhibitory activity and excellent oral bioavailability in preclinical studies. nih.govacs.org Beyond metabolic diseases, this scaffold is also being explored for therapies targeting neurodegenerative disorders through the inhibition of enzymes like Dual Leucine Zipper Kinase (DLK). sigmaaldrich.com The 3,3-difluoropyrrolidine moiety is also found in inhibitors of other enzymes, such as cathepsins and thrombin, highlighting its broad applicability in medicinal chemistry. beilstein-journals.org

The table below details specific examples of drug candidates that incorporate the 3,3-difluoropyrrolidine core, showcasing their biological targets and the significance of this structural motif.

Compound NameBiological TargetTherapeutic AreaSignificance of the 3,3-Difluoropyrrolidine Moiety
(3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone (PF-00734200)Dipeptidyl Peptidase IV (DPP-4)Type 2 DiabetesContributes to high potency (IC50 = 13 nM) and selectivity, with good oral bioavailability in preclinical species. nih.govresearchgate.net
(2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4- mdpi.comvulcanchem.comCurrent time information in Bangalore, IN.triazolo[1,5-a]- pyridin-6-ylphenyl)butanamideDipeptidyl Peptidase IV (DPP-4)Type 2 DiabetesA key component of a potent (IC50 = 6.3 nM) and selective inhibitor with demonstrated in vivo efficacy in animal models. acs.org
Triazole substituted prolyl difluoropyrrolidinesDipeptidyl Peptidase-4 (DPP-4)Type 2 DiabetesThe difluoropyrrolidine group is a crucial element in a series of potent DPP-4 inhibitors. sigmaaldrich.com
Various derivativesDual Leucine Zipper Kinase (DLK)Neurodegenerative DiseasesThe 3,3-difluoropyrrolidine hydrochloride salt is used as a building block for potential DLK inhibitors. sigmaaldrich.com
(S)-4,4-Difluoropyrrolidine-2-carboxamide derivativesFibroblast Activation Protein (FAP)CancerDifluorination at the 4-position (structurally related to the 3-position in the parent pyrrolidinone) significantly increased binding affinity.

Chemical Derivatization and Functionalization of the 3,3 Difluoropyrrolidin 2 One Scaffold

The 3,3-difluoropyrrolidin-2-one scaffold is a valuable building block in medicinal chemistry. The gem-difluoro group at the C-3 position imparts unique stereoelectronic properties, including increased metabolic stability and altered basicity of the adjacent nitrogen atom, making it an attractive moiety for incorporation into bioactive molecules. The functionalization of this scaffold allows for the synthesis of a diverse range of derivatives with tailored pharmacological profiles.

Mechanistic Investigations of Reactions and Interactions Involving 3,3 Difluoropyrrolidin 2 One

Interactions with Biological Systems

The interaction of 3,3-difluoropyrrolidin-2-one with biological thiols, such as cysteine and glutathione (B108866), is of significant interest due to the nucleophilic nature of the thiol group and the electrophilic character of the lactam ring, which is enhanced by the presence of the gem-difluoro group. While direct mechanistic studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the behavior of similar fluorinated compounds and the fundamental principles of organic chemistry.

The primary biological thiols of interest are the cysteine residues in proteins and the tripeptide glutathione (GSH), which plays a crucial role in cellular detoxification. The thiol group (-SH) in these molecules is a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻).

Theoretical Reaction Mechanisms:

Two principal mechanisms can be proposed for the interaction of this compound with biological thiols:

Nucleophilic Acyl Substitution: The most probable reaction pathway involves the nucleophilic attack of the thiolate anion on the electrophilic carbonyl carbon of the lactam ring. The gem-difluoro substitution at the C3 position has a strong electron-withdrawing effect, which increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This reaction would lead to the opening of the pyrrolidinone ring and the formation of a thioester conjugate. The reaction would proceed through a tetrahedral intermediate.

Nucleophilic Substitution at C3: While less likely, it is conceivable that under certain conditions, a nucleophilic substitution reaction could occur at the C3 position, displacing one of the fluoride (B91410) ions. However, the C-F bond is generally strong, and this pathway is less favored than attack at the activated carbonyl carbon.

Influence of Fluorine Atoms:

The presence of two fluorine atoms at the C3 position is critical in modulating the reactivity of the lactam. These highly electronegative atoms serve to:

Activate the Carbonyl Group: By withdrawing electron density through the sigma framework, the fluorine atoms enhance the electrophilicity of the carbonyl carbon.

Influence Acidity of N-H bond: The electron-withdrawing nature of the CF2 group can increase the acidity of the N-H proton, potentially influencing the reaction kinetics and the stability of intermediates.

Expected Products of Interaction:

Based on the nucleophilic acyl substitution mechanism, the reaction of this compound with glutathione (GSH) or a cysteine-containing peptide would result in the formation of a stable adduct. For instance, with glutathione, the product would be S-(4,4-difluoro-5-oxopyrrolidine-2-carbonyl)glutathione.

Computational Chemistry and Molecular Modeling Studies of 3,3 Difluoropyrrolidin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For derivatives of 3,3-Difluoropyrrolidin-2-one, methods like Density Functional Theory (DFT) are employed to understand their behavior at a subatomic level. These calculations can provide insights into the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and electrostatic potential. This information is critical for predicting how the molecule will interact with biological targets. For instance, understanding the electrostatic potential can reveal regions of the molecule that are likely to engage in hydrogen bonding or other electrostatic interactions, which are crucial for ligand-receptor binding.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of this compound and its derivatives, as well as their dynamic interactions with biological targets. tubitak.gov.trmdpi.com By simulating the movement of atoms over time, MD can reveal the preferred conformations of the molecule in different environments and how it adapts its shape upon binding to a protein. tubitak.gov.tr These simulations can also shed light on the stability of the ligand-protein complex, the role of water molecules in the binding site, and the energetic contributions of different types of interactions.

For example, MD simulations of complexes between Dipeptidyl Peptidase-4 (DPP-4) and inhibitors containing the 3,3-difluoropyrrolidine (B39680) moiety can elucidate the conformational changes that occur upon binding. mdpi.com These studies can highlight key interactions and conformational dynamics that are essential for the inhibitor's potency and selectivity. mdpi.com

Ligand-Protein Docking Analyses of this compound Based Compounds

Ligand-protein docking is a computational technique used to predict the preferred binding orientation of a small molecule to a protein target. hubspotusercontent-na1.net This method has been extensively used to study compounds containing the this compound scaffold.

Prediction of Binding Modes and Affinities with Biological Targets

Docking studies have been crucial in understanding how this compound-based compounds interact with their biological targets, such as DPP-4. researchgate.netnih.gov These analyses predict the binding pose of the ligand in the active site of the protein and estimate the binding affinity, often expressed as a docking score. researchgate.netnih.govnih.gov For instance, the docking of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone) into the active site of DPP-4 has revealed key interactions, including hydrogen bonds and hydrophobic contacts, that contribute to its high affinity. researchgate.net

Molecular docking simulations have shown that the 3,3-difluoropyrrolidine moiety often occupies a specific pocket within the active site of the target protein. The fluorine atoms can engage in favorable interactions, such as hydrogen bonds with specific amino acid residues, which can enhance binding affinity. researchgate.net

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone)DPP-4-10.01 researchgate.netSer630, Tyr631, Asn710, Glu205, Glu206, Tyr662 researchgate.net
1-(γ-1,2,3-triazol substituted prolyl)-(S)-3,3-difluoropyrrolidines (e.g., 7j, 7q, 7s)DPP-4Not explicitly stated in kcal/mol, but shown to have good activity. nih.govS1 and S2 pockets researchgate.net

Rational Design of Derivatives with Enhanced Potency and Selectivity

The insights gained from ligand-protein docking studies are invaluable for the rational design of new derivatives with improved properties. By understanding the structure-activity relationships (SAR), medicinal chemists can modify the lead compound to enhance its potency and selectivity. nih.gov For example, if docking studies reveal an unoccupied hydrophobic pocket in the binding site, a derivative with a suitable hydrophobic group can be designed to fill this pocket and increase binding affinity.

In the context of this compound based DPP-4 inhibitors, docking studies have guided the synthesis of new series of compounds. nih.gov By exploring different substituents on the pyrrolidine (B122466) ring and other parts of the molecule, researchers have been able to develop inhibitors with optimized interactions with the DPP-4 active site, leading to enhanced potency and selectivity against other proteases like DPP-8 and DPP-9. nih.gov

In Silico Estimation of Physicochemical Descriptors Influencing Biological Activity

In silico methods are widely used to predict the physicochemical properties of molecules, which are crucial for their biological activity and pharmacokinetic profile. researchgate.netfrontiersin.org For this compound and its derivatives, various descriptors can be calculated to estimate properties such as lipophilicity (logP), aqueous solubility, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. researchgate.net

These descriptors are often used to build quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of a series of compounds with their biological activity. For instance, a permissible hydrophobic-hydrophilic balance, as indicated by the logP value, has been shown to be significant for the antihyperglycemic activity of certain this compound based DPP-4 inhibitors. researchgate.net

Physicochemical DescriptorDefinitionRelevance to Biological Activity
Molecular Weight The mass of a molecule.Influences absorption, distribution, and metabolism.
logP (Octanol-Water Partition Coefficient) A measure of a compound's lipophilicity.Affects membrane permeability and binding to hydrophobic pockets. A balanced logP is often desired. researchgate.net
Polar Surface Area (PSA) The sum of the surfaces of polar atoms in a molecule.Relates to a drug's ability to permeate cell membranes.
Hydrogen Bond Donors/Acceptors The number of N-H or O-H bonds (donors) and nitrogen or oxygen atoms (acceptors).Crucial for forming hydrogen bonds with the target protein, which contributes to binding affinity.
Number of Rotatable Bonds The number of bonds that allow free rotation.Influences conformational flexibility and oral bioavailability.

By analyzing these in silico-derived descriptors, researchers can prioritize the synthesis of compounds with a higher probability of exhibiting desirable biological activity and drug-like properties.

Advanced Spectroscopic Characterization and Analytical Techniques in 3,3 Difluoropyrrolidin 2 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds. In the context of 3,3-difluoropyrrolidin-2-one research, both ¹⁹F and multi-dimensional NMR techniques are crucial for a complete understanding of molecular structure and dynamics.

¹⁹F NMR Spectroscopy for Structural Elucidation and Mechanistic Studies

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly powerful for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org This results in high sensitivity and a wide chemical shift range, making it an excellent probe for the local electronic environment of the fluorine atoms. wikipedia.orgalfa-chemistry.com

In the case of N-amido-3,3-difluoropyrrolidin-2-ones, ¹⁹F NMR spectra have been used to distinguish between diastereotopic and enantiotopic fluorine atoms. For certain derivatives, the two fluorine atoms at the C3 position are not equivalent and exhibit a typical AB splitting pattern with a large geminal coupling constant (²JFF) of approximately 262 Hz. In other related structures, the fluorine atoms are enantiotopic and appear as a singlet. This distinction provides valuable information about the stereochemistry and conformational rigidity of the pyrrolidinone ring.

The chemical shifts in ¹⁹F NMR are highly sensitive to the surrounding chemical environment. alfa-chemistry.com For instance, the chemical shift of fluorine atoms can be influenced by neighboring functional groups, solvent, and temperature. This sensitivity allows researchers to monitor chemical reactions and study reaction mechanisms involving this compound.

Table 1: Representative ¹⁹F NMR Data for Fluorinated Pyrrolidine (B122466) Derivatives

Compound/DerivativeSolventChemical Shift (δ, ppm)Coupling Constant (J, Hz)Reference
N-amido-3,3-difluoropyrrolidin-2-onesNot SpecifiedNot Specified²JFF = 262
(11R)-13-(3-3-Difluoropyrrolidine)-11,13-dihydroparthenolideNot SpecifiedNot SpecifiedNot Specified nih.gov

Note: Specific chemical shift values are often dependent on the exact molecular structure and experimental conditions.

Multi-Dimensional NMR Techniques for Complex Structures

While ¹⁹F NMR provides specific information about the fluorine atoms, complex derivatives of this compound often require multi-dimensional NMR techniques for complete structural assignment. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, as well as long-range correlations. omicsonline.orgmdpi.com

For example, in the structural elucidation of complex molecules incorporating the this compound moiety, ¹H and ¹³C NMR spectra can be complex and overlapping. omicsonline.org 2D NMR experiments help to resolve these ambiguities.

HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protonated carbons.

HMBC reveals correlations between protons and carbons over two or three bonds, which is crucial for piecing together the carbon skeleton and identifying quaternary carbons.

COSY establishes proton-proton coupling networks, helping to identify adjacent protons within spin systems.

These techniques are instrumental in confirming the successful synthesis of target molecules and in determining the precise three-dimensional structure of complex derivatives in solution.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of newly synthesized this compound derivatives. Unlike low-resolution MS, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the exact elemental formula of a compound. acs.org This is particularly important in confirming the successful incorporation of the difluoropyrrolidinone moiety into a larger molecule.

Electrospray ionization (ESI) is a commonly used soft ionization technique in HRMS for analyzing polar molecules like many derivatives of this compound. acs.orgsnmjournals.org The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information, helping to piece together the different components of the molecule. snmjournals.org

Table 2: HRMS Data for a 3,3-Difluoropyrrolidine (B39680) Derivative

DerivativeIonization ModeCalculated m/zFound m/zReference
(11R)-13-(3-Fluoropyrrolidine)-11,13-dihydroparthenolide (Isomer)ESI338.2131 [M+H]⁺338.2132 nih.gov

LC-MS for Reaction Monitoring and Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov In the context of this compound research, LC-MS is extensively used for:

Reaction Monitoring: Chemists can track the progress of a reaction by monitoring the disappearance of starting materials and the appearance of the desired product in real-time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. researchgate.net

Purity Assessment: LC-MS is used to assess the purity of the final compounds, detecting any impurities or byproducts. nih.govcore.ac.uk

Metabolite Identification: In drug discovery and development, understanding the metabolic fate of a compound is crucial. LC-MS is a key tool for identifying metabolites of drugs containing the this compound scaffold in in vitro and in vivo systems. nih.gov

The use of automated LC-MS/MS systems allows for high-throughput analysis, which is essential in modern chemical and pharmaceutical research. lcms.cz

X-ray Crystallography for Solid-State Structure Determination and Ligand-Protein Co-Crystal Analysis

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in the solid state. This technique is invaluable for determining the precise bond lengths, bond angles, and stereochemistry of this compound and its derivatives. evitachem.com

The solid-state conformation of a molecule can have a significant impact on its physical properties and biological activity. For example, the crystal structure of a derivative can reveal intermolecular interactions such as hydrogen bonding, which can influence its packing in the solid state and its solubility.

Furthermore, in drug design, obtaining a co-crystal structure of a ligand bound to its protein target is a major goal. X-ray crystallography has been used to determine the binding mode of inhibitors containing the 3,3-difluoropyrrolidine moiety to enzymes like dipeptidyl peptidase IV (DPP-4). researchgate.net These co-crystal structures provide a detailed picture of the interactions between the inhibitor and the amino acid residues in the active site of the protein, which is critical for structure-based drug design and the development of more potent and selective inhibitors. acs.org For instance, the crystal structure of a DPP-4 inhibitor containing a 3,3-difluoropyrrolidine group has been solved at a resolution of 2.43 Å. researchgate.netpdbj.org

Applications of 3,3 Difluoropyrrolidin 2 One in Medicinal Chemistry and Materials Science

Development of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes Mellitus

The inhibition of dipeptidyl peptidase-4 (DPP-4) is a validated therapeutic strategy for the management of type 2 diabetes mellitus (T2DM). researchgate.net DPP-4 is the enzyme responsible for the inactivation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which enhance glucose-dependent insulin (B600854) secretion. researchgate.net By inhibiting DPP-4, the active levels of these hormones are increased, leading to improved glycemic control. frontiersin.org The 3,3-difluoropyrrolidine (B39680) scaffold has been integral to the development of potent and selective DPP-4 inhibitors. mdpi.comresearchgate.net

A series of 4-substituted proline amides incorporating the 3,3-difluoropyrrolidine moiety were synthesized and assessed as DPP-4 inhibitors. mdpi.com This research led to the identification of PF-00734200, a potent inhibitor with an IC₅₀ value of 13 nM. mdpi.com Another research effort focused on β-substituted biarylphenylalanine amides resulted in the discovery of a highly potent and orally active DPP-4 inhibitor, compound 6 , with an IC₅₀ of 6.3 nM. researchgate.net103.5.180nih.gov This compound was selected for further development as a potential new treatment for T2DM. researchgate.netnih.gov

Table 1: Potency of 3,3-Difluoropyrrolidin-2-one-based DPP-4 Inhibitors
CompoundChemical NameDPP-4 IC₅₀ (nM)Reference
PF-00734200(3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone13 mdpi.com
Compound 6(2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4- mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyridin-6-ylphenyl)butanamide6.3 researchgate.net103.5.180nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For DPP-4 inhibitors, the S1 pocket of the enzyme is known to be hydrophobic. nih.gov The incorporation of the 3,3-difluoropyrrolidine moiety is a key feature in enhancing binding affinity. mdpi.com The fluorine atoms can enhance metabolic stability and binding through interactions with the enzyme's active site. mdpi.com

In the development of β-amino amide inhibitors, SAR studies revealed that the biarylphenylalanine core and the substituted 3,3-difluoropyrrolidine amide were critical for high potency. researchgate.netnih.gov The optimization of these components was essential for achieving an IC₅₀ in the low nanomolar range. researchgate.netnih.gov For another series of inhibitors, it was noted that the difluoropyrrolidine group contributed to potent and selective DPP-4 inhibition with good pharmacokinetic profiles. mdpi.com The linker carbonyl group of the inhibitor forms a hydrogen bond with the Asn710 residue in the DPP-4 active site, while the pyrrolidine (B122466) ring itself interacts with the lipophilic S1 domain. mdpi.com The addition of the two fluorine atoms is well-tolerated and can form a hydrogen bond with either Ser630 or Tyr631, further anchoring the inhibitor. mdpi.com

A significant challenge in developing DPP-4 inhibitors is ensuring high selectivity over other homologous proteases, such as Dipeptidyl Peptidase-8 (DPP-8), Dipeptidyl Peptidase-9 (DPP-9), and Fibroblast Activation Protein (FAP). nih.gov Non-selective inhibition of these proteases has been linked to potential toxicities. nih.gov The 3,3-difluoropyrrolidine-containing inhibitors have demonstrated excellent selectivity profiles.

For instance, the compound (2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4- mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyridin-6-ylphenyl)butanamide showed high selectivity for DPP-4 over DPP-8, DPP-9, and FAP. 103.5.180 Similarly, other DPP-4 inhibitors built on this scaffold have been reported to possess excellent selectivity over DPP-8 and DPP-9. mdpi.com This high selectivity is often attributed to strong binding interactions within the S2-extensive site of DPP-4, a feature that is absent in related peptidases like DPP-8 and DPP-9. nih.gov In contrast, some earlier DPP-4 inhibitors like vildagliptin (B1682220) appear less selective. nih.gov

Structure-Activity Relationship (SAR) Studies of Fluorinated Pyrrolidinone Derivatives

Inhibitors Targeting Dual Leucine Zipper Kinase (DLK) for Neurodegenerative Diseases

Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, has been identified as a critical regulator of neuronal degeneration. nih.gov This makes it a promising therapeutic target for a range of conditions, from acute neuronal injury to chronic neurodegenerative diseases such as Alzheimer's and Amyotrophic Lateral Sclerosis (ALS). nih.govmdpi.comthenativeantigencompany.com The 3,3-difluoropyrrolidine scaffold has been successfully employed in the design of potent, selective, and brain-penetrant DLK inhibitors. nih.govmdpi.com

Anti-inflammatory Agents (e.g., Nitric Oxide Production Inhibitors)

Chronic inflammation is a key feature of many diseases, and activated macrophages play a central role by releasing pro-inflammatory molecules, including nitric oxide (NO). researchgate.net The overproduction of NO by inducible nitric oxide synthase (iNOS) can amplify inflammation and lead to tissue damage. researchgate.net Therefore, inhibiting iNOS expression or activity is a promising strategy for developing new anti-inflammatory agents. researchgate.net

A study investigating N-amido-3,3-difluoropyrrolidin-2-ones explored their potential as anti-inflammatory agents by measuring their ability to inhibit lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophages. researchgate.net This research identified these derivatives as a useful scaffold for developing novel anti-inflammatory drugs, demonstrating the versatility of the 3,3-difluoropyrrolidine core beyond its more common applications. researchgate.net The pharmacological interference with iNOS expression represents a key chemotherapeutic approach to control the harmful pro-inflammatory activity of macrophages. researchgate.net

Exploration in Other Therapeutic Areas

The unique properties conferred by the 3,3-difluoropyrrolidine group have prompted its investigation in other therapeutic contexts, notably in the search for new anti-parasitic agents.

Malaria remains a major global health challenge, driven by the emergence of drug-resistant parasite strains, which necessitates the discovery of new drugs with novel mechanisms of action. researchgate.net One key enzyme in the malaria parasite's metabolism is lactate (B86563) dehydrogenase (LDH). researchgate.net In a virtual screening study aimed at identifying new inhibitors of Plasmodium knowlesi lactate dehydrogenase (Pk-LDH), 3,3-Difluoropyrrolidine hydrochloride was identified as a potential candidate. mdpi.com Subsequent enzymatic assays confirmed its inhibitory activity against the Pk-LDH enzyme, suggesting that this scaffold could be a starting point for developing new antimalarial drugs. mdpi.comresearchgate.net

Cryptosporidiosis, a diarrheal disease caused by the Cryptosporidium parasite, is another area with a significant need for effective therapeutics, as the only approved drug has limited efficacy. While direct research linking this compound to anti-cryptosporidial activity is not prominent, the exploration of related heterocyclic structures is ongoing. For example, the pyrazolopyridine derivative KDU731 has been identified as a potential lead compound against Cryptosporidium, highlighting the potential of nitrogen-containing heterocyclic scaffolds in this field.

Table of Mentioned Compounds

Compound Name/IdentifierFull Chemical Name
This compoundThis compound
PF-00734200(3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone
Compound 6(2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4- mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyridin-6-ylphenyl)butanamide
Vildagliptin(2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile
DLK Inhibitor2-((6-(3,3-difluoropyrrolidin-1-yl)-4-(1-(oxetan-3-yl)piperidin-4-yl)pyridin-2-yl)amino)isonicotinonitrile
GDC-01345-(6-((1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3,3-difluoropyrrolidin-1-yl)pyrimidin-4-yl)-3-(difluoromethoxy)pyridin-2-amine
KAI-11101Not explicitly defined in search results
3,3-Difluoropyrrolidine hydrochloride3,3-Difluoropyrrolidine hydrochloride
KDU731Pyrazolopyridine derivative

Quinolone Antibacterials Containing Fluorinated Pyrrolidine Scaffolds

Quinolones are a major class of synthetic broad-spectrum antibiotics widely used in human and veterinary medicine. nih.govwikipedia.org Their core structure is a bicyclic system related to 4-quinolone, which has been the subject of extensive structural modification to enhance antibacterial activity and pharmacokinetic properties. wikipedia.orgmdpi.com A key position for substitution is C-7 of the quinolone ring, where the introduction of a nitrogen-containing heterocyclic ring, such as a pyrrolidine or piperazine (B1678402) ring, has been shown to be crucial for potent antibacterial activity. nih.gov

Research into novel quinolone analogues continues in an effort to combat rising antibiotic resistance. nih.govnih.gov The synthesis of quinolones bearing a 3,3-difluoropyrrolidin-1-yl group at the C-7 position is a subject of interest for developing new candidates with potentially improved efficacy, particularly against resistant strains. nih.gov For instance, studies on novel 3-aminothiazolquinolones have shown that a pyrrolidin-1-yl group at the C-6 position contributed to potent antibacterial activity against multidrug-resistant strains. nih.gov The strategic placement of fluorine within this pyrrolidine ring is a logical extension of this research, aiming to leverage the known benefits of fluorination to create more robust antibacterial agents.

Applications in Materials Science

The unique structural and electronic properties of 3,3-Difluoropyrrolidine have led to its use as a building block in materials science, particularly in the design of advanced functional materials.

Development of Ferroelectric Complexes

A significant application of 3,3-difluoropyrrolidine is in the synthesis of organic-inorganic hybrid ferroelectrics (OIHFs). acs.org These materials are of great interest due to their potential applications in electronic devices like capacitors, sensors, and memory components. The ferroelectricity in these hybrids arises from the ordering of the organic cations, such as the 3,3-difluoropyrrolidinium cation, which induces a spontaneous electric polarization that can be reversed by an external electric field. acs.org

Researchers have successfully synthesized single crystals of novel ferroelectric complexes by combining 3,3-difluoropyrrolidine (as the hydrochloride salt) with metal halides. ossila.comacs.org A notable example is (3,3-difluoropyrrolidinium)₂ZnCl₄·H₂O (DFZC), a lead-free hybrid ferroelectric. acs.org This compound exhibits a ferroelectric-paraelectric phase transition and displays a spontaneous polarization (Ps) of approximately 0.4 μC/cm². acs.org The development of such lead-free materials is particularly important due to their environmental friendliness and low toxicity. acs.org

Another complex, (3,3-difluoropyrrolidine)₂CdCl₄, also demonstrates ferroelectric properties, with a significantly higher remnant polarization (Pr) of about 0.77 μC/cm² and a phase transition temperature of ~367 K. acs.org The ferroelectricity in this cadmium-based hybrid is attributed to the combined effects of the distortion of the inorganic [CdCl₄]²⁻ anion skeleton and the ordering of the organic 3,3-difluoropyrrolidinium cations. acs.org The ability to create such materials by selecting specific solvents during crystallization highlights a versatile approach to designing new ferroelectrics with tailored properties. acs.org

Table 1: Properties of Ferroelectric Complexes Containing 3,3-Difluoropyrrolidinium

CompoundSpontaneous Polarization (P_s or P_r)Phase Transition TemperatureReference
(3,3-difluoropyrrolidinium)₂ZnCl₄·H₂O (DFZC)~0.4 μC/cm²295.5 K (heating) acs.org
(3,3-difluoropyrrolidine)₂CdCl₄~0.77 μC/cm²~367 K acs.org

Future Directions and Emerging Research Areas for 3,3 Difluoropyrrolidin 2 One

Advancements in Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic routes to valuable chemical entities, including fluorinated lactams. acs.orgbeilstein-journals.orgathensjournals.gr Future research will likely focus on creating more environmentally benign and efficient syntheses of 3,3-difluoropyrrolidin-2-one and its analogs.

Key areas of development include:

Catalytic Methods: Moving away from stoichiometric reagents towards catalytic systems can significantly reduce waste. acs.org The development of novel catalysts for fluorination and lactam formation will be a crucial area of research.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, particularly for potentially exothermic fluorination reactions, leading to improved safety and scalability.

Alternative Solvents: The exploration and use of greener solvents or even solvent-free reaction conditions will be a priority to minimize the environmental impact of synthesis.

Atom Economy: Synthetic strategies that maximize the incorporation of starting material atoms into the final product, a key tenet of green chemistry, will be favored. acs.org

Recent progress in the synthesis of fluorinated lactams has highlighted the potential for more efficient and diastereoselective methods, which can be adapted to be more sustainable. rsc.orgrsc.orgnih.gov For instance, the use of organocatalysis in the synthesis of β-lactams has shown promise for creating more environmentally friendly processes. d-nb.info

Exploration of Novel Biological Targets and Therapeutic Modalities

While this compound has been notably explored as a component of dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes, its potential extends to a much broader range of biological targets. nih.govnih.gov The gem-difluoro group can act as a bioisostere for a carbonyl group or other functionalities, enabling the design of novel inhibitors for various enzyme classes. spirochem.compitt.eduresearchgate.net

Future research will likely investigate the application of this scaffold in targeting:

Proteases: Beyond DPP-4, other serine proteases and different classes of proteases could be targeted by incorporating the this compound motif.

Kinases: The unique electronic properties of the difluorinated ring could be exploited to develop selective kinase inhibitors.

Ion Channels: The conformational constraints imposed by the pyrrolidinone ring might be beneficial in designing modulators of ion channels. nih.gov

Epigenetic Targets: The potential for this scaffold to interact with emerging epigenetic targets is an unexplored but promising area.

A study on 1-(γ-1,2,3-triazol substituted prolyl)-(S)-3,3-difluoropyrrolidines as DPP-4 inhibitors demonstrated that derivatives of this compound can exhibit high potency and selectivity against other proteases like DPP-8, DPP-9, and FAP. nih.gov This highlights the potential for discovering new therapeutic applications by screening libraries of this compound derivatives against a wide array of biological targets.

Integration into Fragment-Based Drug Discovery and Combinatorial Library Design

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. nih.govnih.gov Small, low-complexity molecules, or "fragments," are screened for weak binding to a biological target, and then optimized into more potent leads. The this compound scaffold is an ideal candidate for inclusion in fragment libraries due to its desirable physicochemical properties and synthetic accessibility. mdpi.com

The use of ¹⁹F-NMR in FBDD is particularly advantageous for fluorinated fragments, as it provides a sensitive method for detecting binding events. nih.govnih.govmdpi.com Future efforts will likely involve:

Expansion of Fluorinated Fragment Libraries: Creating diverse libraries of fragments based on the this compound core will broaden the scope of FBDD campaigns. mdpi.com

Combinatorial Chemistry: The development of robust synthetic routes will facilitate the creation of large combinatorial libraries of this compound derivatives, enabling high-throughput screening against various targets.

Structure-Based Design: Combining fragment screening data with structural information from techniques like X-ray crystallography will guide the rational design of more potent and selective inhibitors.

Development of Novel Derivatization Strategies for Enhanced Bioactivity

The biological activity of the this compound scaffold can be finely tuned through chemical derivatization. Introducing different substituents on the pyrrolidinone ring or at the nitrogen atom can significantly impact potency, selectivity, and pharmacokinetic properties. acs.orgacs.org

Future research in this area will focus on:

Bioisosteric Replacements: Systematically replacing parts of the molecule with bioisosteres to improve properties like metabolic stability or target engagement. spirochem.comresearchgate.netdrughunter.com

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies on new series of derivatives will provide a deeper understanding of how different functional groups influence biological activity. nih.govacs.org

Late-Stage Functionalization: Developing methods for the late-stage introduction of fluorine or other groups into more complex molecules containing the pyrrolidinone core will provide rapid access to novel analogs.

For example, a study on pyrimidine-4-carboxamides as N-acylphosphatidylethanolamine phospholipase D inhibitors demonstrated how the substitution of a morpholine (B109124) with a 3,3-difluoropiperidine (B1349930) increased potency, showcasing the potential of such modifications. acs.org

Predictive Modeling and Artificial Intelligence in Fluorinated Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. springernature.comnih.govacs.org These computational tools can analyze vast datasets to predict the properties and activities of novel compounds, thereby accelerating the design-make-test-analyze cycle. springernature.commdpi.com

For fluorinated compounds like this compound, AI and ML can be applied to:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive QSAR models to guide the design of new derivatives with enhanced bioactivity. nih.govacs.orgresearchgate.net

ADMET Prediction: Using in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify promising candidates early in the discovery process.

De Novo Design: Employing generative AI models to design novel molecules based on the this compound scaffold with desired properties.

A recently developed multimodal deep learning model, F-CPI, has shown promise in accurately predicting the changes in bioactivity upon fluorine substitution. nih.govcolab.ws Such tools will be invaluable in the rational design of new drugs based on the this compound framework.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for preparing 3,3-Difluoropyrrolidin-2-one, and how do reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves fluorination of pyrrolidinone precursors using agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. Key parameters include reaction temperature (e.g., 0–50°C for controlled exothermic reactions), solvent polarity, and stoichiometric ratios. Cyclization of fluorinated intermediates, such as γ-fluorinated amines, under acidic conditions (e.g., HCl in aqueous media) can yield the target compound. Post-synthetic purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address ambiguities?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign proton environments and confirm the pyrrolidinone backbone.
  • ¹⁹F NMR : Essential for verifying the positions and equivalence of fluorine atoms (δ ~ -120 to -180 ppm for CF₂ groups).
  • XRPD (X-Ray Powder Diffraction) : Resolves crystal structure and confirms regiochemistry (e.g., distinguishing 3,3- from 2,3-difluoro isomers). Ambiguities in spectral overlaps (e.g., in crowded aromatic regions) can be addressed by complementary techniques like IR spectroscopy (C=O stretch ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to mitigate inhalation risks, as fluorinated compounds may release toxic HF upon decomposition.
  • Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek immediate medical attention. Consult safety data sheets (SDS) for specific first-aid protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when using different fluorinating agents for synthesizing this compound?

  • Methodological Answer : Contradictions often arise from side reactions (e.g., over-fluorination or ring-opening). Strategies include:

  • Byproduct Analysis : Use LC-MS to identify intermediates and adjust reaction stoichiometry.
  • Computational Modeling : Density Functional Theory (DFT) calculations predict fluorination pathways and transition states, guiding reagent selection (e.g., DAST vs. SF₄).
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency, while non-polar solvents reduce side reactions .

Q. What strategies optimize regioselectivity in fluorination to achieve the 3,3-difluoro configuration in pyrrolidinone derivatives?

  • Methodological Answer :

  • Directing Groups : Introduce electron-withdrawing groups (e.g., acetyl) at the 3-position to stabilize fluorination intermediates.
  • Steric Effects : Bulky substituents adjacent to reactive sites can block undesired fluorination. For example, N-alkylation of pyrrolidinone directs fluorination to the 3-position .

Q. How can researchers address discrepancies in crystallographic and spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-reference XRPD data (bond lengths, angles) with NMR/IR results. For example, C-F bond distances in XRPD (~1.35 Å) should align with ¹⁹F NMR chemical shifts.
  • Dynamic Effects : Consider conformational flexibility (e.g., ring puckering) in solution vs. solid-state structures, which may explain spectral vs. crystallographic discrepancies .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in different solvent systems?

  • Methodological Answer : Solubility variations often stem from polymorphic forms or solvent polarity.

  • Polymorph Screening : Use differential scanning calorimetry (DSC) to identify crystalline forms.
  • Hansen Solubility Parameters : Calculate HSP values to correlate solubility with solvent polarity (e.g., high solubility in DMSO due to strong H-bonding) .

Tables for Key Data

Technique Key Parameters Application Example
¹⁹F NMRδ = -150 to -160 ppm (CF₂)Confirming 3,3-difluoro configuration
XRPDd-spacing = 4.2 Å (characteristic peak)Distinguishing crystal polymorphs
HRMSm/z = 136.0423 (C₅H₆F₂NO⁺)Verifying molecular ion integrity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.